Cas no 1352933-85-7 (1-(4-Oxocyclohexyl)pyrrolidin-2-one)

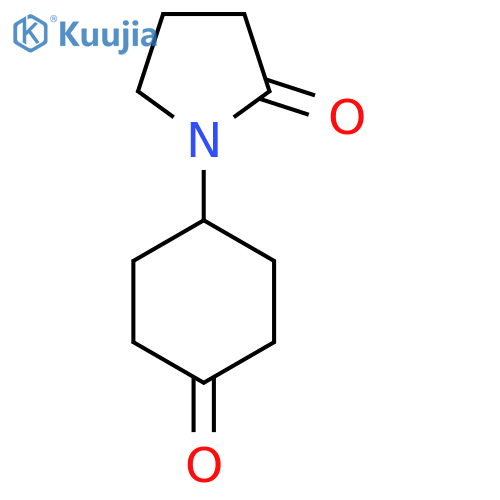

1352933-85-7 structure

商品名:1-(4-Oxocyclohexyl)pyrrolidin-2-one

1-(4-Oxocyclohexyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-oxocyclohexyl)pyrrolidin-2-one

- 1-(4-oxocyclo-hexyl)pyrrolidin-2-one

- DB-180202

- SCHEMBL3151510

- 1352933-85-7

- LITOUEJAJQBLGI-UHFFFAOYSA-N

- G68290

- 1-(4-Oxocyclohexyl)-2-pyrrolidinone

- CEC93385

- AKOS024060231

- A1-15507

- 1-(4-Oxocyclohexyl)pyrrolidin-2-one

-

- インチ: 1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2

- InChIKey: LITOUEJAJQBLGI-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCN1C1CCC(CC1)=O

計算された属性

- せいみつぶんしりょう: 181.110278721g/mol

- どういたいしつりょう: 181.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4

- 疎水性パラメータ計算基準値(XlogP): 0

1-(4-Oxocyclohexyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01T265-100mg |

1-(4-Oxocyclohexyl)pyrrolidin-2-one |

1352933-85-7 | ≥98.0% | 100mg |

$244.00 | 2023-12-22 | |

| 1PlusChem | 1P01T265-1g |

1-(4-Oxocyclohexyl)pyrrolidin-2-one |

1352933-85-7 | ≥98.0% | 1g |

$758.00 | 2023-12-22 | |

| 1PlusChem | 1P01T265-250mg |

1-(4-Oxocyclohexyl)pyrrolidin-2-one |

1352933-85-7 | ≥98.0% | 250mg |

$385.00 | 2023-12-22 | |

| TRC | O131426-1g |

1-(4-Oxocyclohexyl)pyrrolidin-2-one |

1352933-85-7 | 1g |

$ 730.00 | 2022-06-03 | ||

| TRC | O131426-500mg |

1-(4-Oxocyclohexyl)pyrrolidin-2-one |

1352933-85-7 | 500mg |

$ 475.00 | 2022-06-03 | ||

| TRC | O131426-100mg |

1-(4-Oxocyclohexyl)pyrrolidin-2-one |

1352933-85-7 | 100mg |

$ 115.00 | 2022-06-03 |

1-(4-Oxocyclohexyl)pyrrolidin-2-one 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1352933-85-7 (1-(4-Oxocyclohexyl)pyrrolidin-2-one) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬